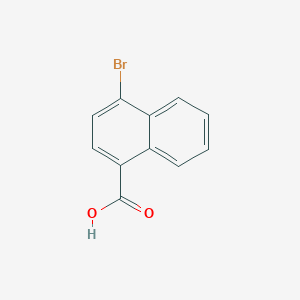

4-Bromo-1-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136147. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJIPZQZVLCOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300350 | |

| Record name | 4-Bromo-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16650-55-8 | |

| Record name | 16650-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-naphthoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-1-naphthoic acid chemical properties

An In-depth Technical Guide to 4-Bromo-1-naphthoic Acid for Advanced Research & Development

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bicyclic aromatic carboxylic acid. It serves as a critical resource for researchers, medicinal chemists, and materials scientists, offering in-depth insights into its chemical properties, synthesis, reactivity, and applications. The information presented herein is synthesized from established literature and practical laboratory experience to ensure scientific integrity and immediate applicability.

Introduction: The Strategic Importance of this compound

This compound (also known as 4-bromo-naphthalene-1-carboxylic acid) is a halogenated derivative of 1-naphthoic acid. Its strategic importance in organic synthesis stems from the presence of two key functional groups on the rigid naphthalene scaffold: a carboxylic acid and a bromine atom.

-

The carboxylic acid group at the C1 position is a versatile handle for forming amides, esters, and other derivatives. It also influences the molecule's electronic properties and serves as a directing group.

-

The bromine atom at the C4 position is a classic functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents to build molecular complexity.

This dual functionality makes it a valuable building block for constructing complex organic molecules, particularly in the fields of medicinal chemistry, where it is used to develop novel therapeutic agents, and in materials science for the synthesis of advanced organic electronic materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a reagent is paramount for its effective use in any experimental protocol.

Core Chemical Properties

The properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different solvent systems, determining appropriate reaction temperatures, and ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrO₂ | N/A |

| Molecular Weight | 251.08 g/mol | N/A |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | 216-220 °C (421-428 °F) | |

| Boiling Point | 402.7±20.0 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in methanol, ethanol, and acetone. Insoluble in water. | |

| pKa | 3.29±0.10 (Predicted) |

Spectroscopic Signature

Spectroscopic data is essential for confirming the identity and purity of this compound in both starting materials and reaction products.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. In a typical solvent like DMSO-d₆, the aromatic protons of the naphthalene ring system will appear as a series of multiplets in the range of δ 7.5-8.5 ppm. The carboxylic acid proton is typically a broad singlet at a higher chemical shift (>12 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework. The spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically around δ 167-170 ppm. The carbon atom attached to the bromine (C4) will be shifted upfield compared to the other aromatic carbons due to the halogen's shielding effect.

-

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. A strong, broad absorption band will be observed in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, strong peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) will be observed at m/z 250 and 252.

Synthesis and Purification

The most common and reliable method for the laboratory-scale synthesis of this compound is through the oxidation of 1-bromo-4-methylnaphthalene. This method is favored for its relatively high yield and straightforward purification.

Synthetic Workflow: Oxidation of 1-Bromo-4-methylnaphthalene

The workflow involves the oxidation of the methyl group at the 4-position of 1-bromonaphthalene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions.

Caption: Oxidation workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, confirmed by in-process checks and final analytical characterization, ensures the synthesis of high-purity material.

Materials:

-

1-Bromo-4-methylnaphthalene (1.0 eq)

-

Potassium permanganate (KMnO₄) (3.0-4.0 eq)

-

Pyridine

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-4-methylnaphthalene in a mixture of pyridine and water (e.g., 5:1 v/v).

-

Oxidation: Slowly add potassium permanganate to the stirred solution in portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Causality Insight: The pyridine acts as a co-solvent and a base, improving the solubility of the organic substrate and neutralizing the acidic byproducts of the reaction. The slow addition of KMnO₄ prevents a runaway reaction.

-

-

Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting material.

-

Workup - Quenching: Cool the reaction mixture to room temperature. The excess permanganate is quenched by the careful addition of a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Workup - Acidification: Filter the mixture to remove the MnO₂ precipitate. Transfer the filtrate to a beaker and acidify with concentrated HCl until the pH is ~1-2. This will protonate the carboxylate salt, causing the this compound to precipitate out of the solution.

-

Self-Validation Check: The formation of a significant amount of off-white precipitate upon acidification is a key indicator of a successful reaction.

-

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove any remaining inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound as a crystalline solid.

-

Trustworthiness: Recrystallization is a critical step that removes unreacted starting material and side products, ensuring the high purity required for subsequent applications. The purity should be confirmed by melting point analysis and spectroscopy.

-

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around reactions of its two functional groups.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of other functional groups, providing access to a diverse range of derivatives.

-

Amide Formation: Reaction with amines in the presence of a coupling agent (e.g., EDC/HOBt or HATU) yields the corresponding amides. This is a cornerstone reaction in medicinal chemistry for creating peptidomimetics and other bioactive molecules.

-

Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with an alkyl halide in the presence of a base provides the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (4-bromo-1-naphthalenemethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions at the Bromine Atom: Cross-Coupling

The C-Br bond is the gateway to building molecular complexity through transition-metal-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions of this compound.

-

Suzuki-Miyaura Coupling: This is one of the most powerful C-C bond-forming reactions. Reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the introduction of a wide variety of aryl or vinyl substituents at the C4 position.

-

Authoritative Grounding: The mechanism of the Suzuki coupling involves three key steps: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.

-

-

Heck Coupling: This reaction couples the bromo-naphthalene with an alkene, again using a palladium catalyst, to form a new C-C bond and introduce an alkenyl group.

-

Sonogashira Coupling: This reaction, which couples the starting material with a terminal alkyne using palladium and copper co-catalysis, is an efficient method for synthesizing aryl-alkynes.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling this compound with an amine.

Applications in Drug Discovery and Materials Science

The structural motifs derived from this compound are found in numerous compounds of scientific interest.

-

Medicinal Chemistry: The naphthalene core is a privileged scaffold in drug discovery. Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, kinase inhibitors, and modulators of nuclear receptors. The ability to systematically modify both the C1 and C4 positions allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

-

Materials Science: The rigid, planar naphthalene system is an excellent building block for organic electronic materials. By using cross-coupling reactions to extend the conjugation of the system, derivatives of this compound are used to synthesize organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: While specific toxicity data is limited, it should be handled as a potentially hazardous substance. Avoid inhalation of dust, and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

4-Bromo-1-naphthoic acid synthesis protocols

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-naphthoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a key organic intermediate utilized in the synthesis of a variety of more complex molecules within the pharmaceutical, agrochemical, and dyestuff industries.[1][2] Its naphthalene core, functionalized with both a carboxylic acid and a bromine atom, offers versatile handles for further chemical transformations. The strategic placement of the bromo and carboxyl groups makes it a valuable building block for constructing elaborate molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of a particular method often depends on the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. The principal strategies are:

-

Carboxylation of a Dibromonaphthalene Precursor: This classic approach involves the formation of an organometallic intermediate from a dibromonaphthalene, which is then quenched with carbon dioxide.

-

Oxidation of a Pre-functionalized Naphthalene: This method relies on the oxidation of a benzylic alcohol to the corresponding carboxylic acid.

-

Direct Electrophilic Bromination: This strategy involves the direct bromination of 1-naphthoic acid, leveraging the directing effects of the existing carboxyl group.

Caption: Overview of primary synthetic routes to this compound.

Method 1: Carboxylation of 1,4-Dibromonaphthalene via Grignard Reaction

This method is an adaptation of the well-established synthesis of 1-naphthoic acid from 1-bromonaphthalene.[3][4][5] It leverages the formation of a Grignard reagent, a potent nucleophile, which readily attacks carbon dioxide.

Causality of Experimental Choices

The Grignard reaction is a powerful tool for C-C bond formation.[6][7] The choice of 1,4-dibromonaphthalene as a starting material allows for the selective formation of the Grignard reagent at one of the C-Br bonds, which can then be carboxylated. Anhydrous conditions are critical as Grignard reagents are highly reactive towards protic solvents like water. Diethyl ether is a common solvent as it is aprotic and helps to stabilize the Grignard reagent.[7]

Experimental Protocol

Materials:

-

1,4-Dibromonaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Toluene

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.1 eq).

-

Cover the magnesium with anhydrous diethyl ether.

-

Add a small crystal of iodine to initiate the reaction.

-

A solution of 1,4-dibromonaphthalene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. Gentle warming may be necessary to start the reaction.[3]

-

Once the reaction begins, maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[3]

-

-

Carboxylation:

-

Cool the reaction mixture in an ice-salt bath.

-

While stirring vigorously, add crushed dry ice to the reaction mixture in portions.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

-

Work-up and Purification:

-

The reaction mixture is quenched by the slow addition of dilute hydrochloric acid.

-

The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as toluene.

-

Sources

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. leah4sci.com [leah4sci.com]

An In-depth Technical Guide to 4-Bromo-1-naphthoic acid: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Naphthalene Scaffold

In the landscape of medicinal chemistry and materials science, the naphthalene core represents a privileged scaffold. Its rigid, aromatic structure provides a predictable framework for the spatial orientation of functional groups, making it an ideal building block for designing molecules with specific biological or material properties.[1] 4-Bromo-1-naphthoic acid (CAS 16650-55-8) emerges as a particularly valuable derivative, offering a strategic combination of a carboxylic acid handle for amide coupling and other transformations, and a bromine atom, which serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation.

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity and applications as a key intermediate in the development of advanced materials and potential therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a chemical building block is paramount for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid. It is slightly soluble in water but shows better solubility in polar aprotic solvents like dimethylformamide (DMF).[2]

| Property | Value | Source(s) |

| CAS Number | 16650-55-8 | |

| Molecular Formula | C₁₁H₇BrO₂ | |

| Molecular Weight | 251.08 g/mol | |

| Melting Point | 223.0 to 227.0 °C | |

| Appearance | White to light yellow solid | |

| Water Solubility | Slightly soluble | [2] |

| pKa (Predicted) | 3.48 ± 0.10 |

Spectroscopic Characterization

While a publicly available, peer-reviewed full dataset for this compound is not readily found, its spectral characteristics can be reliably predicted based on data from closely related analogs and general principles of spectroscopy. Commercial suppliers confirm the structure via NMR, indicating that such data is routinely collected.

The IR spectrum of this compound is characterized by the prominent absorptions of its carboxylic acid group. A very broad O-H stretching band is expected in the range of 2500-3300 cm⁻¹, which is typical for hydrogen-bonded carboxylic acid dimers.[3] A strong carbonyl (C=O) stretching absorption should appear around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. PubChem provides an ATR-IR spectrum showing these characteristic features.[4]

¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region (typically δ 7.0-9.0 ppm). The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, likely between δ 10.0 and 13.2 ppm.[5] The six aromatic protons on the naphthalene ring will exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum will feature 11 distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the δ 165-180 ppm range.[6] The carbon atom attached to the bromine (C4) will be influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons will appear in the typical range of δ 120-140 ppm.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the functionalization of a pre-existing naphthalene core. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Friedel-Crafts Acylation and Subsequent Oxidation

A well-documented route involves the Friedel-Crafts acylation of 1-bromonaphthalene, followed by oxidation of the resulting ketone.[2] This multi-step process offers a reliable pathway to the target molecule.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl halides and organoboron compounds. This compound can be coupled with various aryl or heteroaryl boronic acids to generate 4-aryl-1-naphthoic acid derivatives. These biaryl structures are common motifs in bioactive molecules and functional materials. [7] Exemplary Protocol: Suzuki-Miyaura Coupling [7]

-

In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).

-

Add a suitable solvent system, often a mixture of an organic solvent (like toluene or 1,4-dioxane) and water.

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography or recrystallization.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding arylalkynes. This reaction is instrumental in synthesizing conjugated systems for applications in materials science and as precursors for complex heterocyclic structures.

Exemplary Protocol: Sonogashira Coupling

-

To a solution of this compound (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01-0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.01-0.1 eq), and an amine base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.

-

Work up the reaction by filtering off the amine salt, followed by extraction and purification of the product.

Derivatization of the Carboxylic Acid

The carboxylic acid group provides a reliable handle for further functionalization, most commonly through the formation of amides, esters, or its reduction to an alcohol. These transformations are standard in organic synthesis and are crucial for modifying the molecule's properties and for its incorporation into larger structures.

Applications in Drug Discovery and Materials Science

This compound is not an end product itself but a valuable intermediate. Its derivatives have shown promise in several areas of research and development.

Precursor for Bioactive Molecules

The naphthalene scaffold is present in numerous FDA-approved drugs. [1]The ability to functionalize the 4-position of the naphthoic acid core via cross-coupling reactions makes it a powerful tool for generating libraries of compounds for biological screening. While direct synthesis of a specific marketed drug from this compound is not prominently documented, its role as a building block for classes of bioactive compounds is clear.

-

Naphthalimide-based Antifungal and Anticancer Agents: this compound is a precursor to 4-bromo-1,8-naphthalic anhydride, a key starting material for a wide range of naphthalimide derivatives. [8][9]These naphthalimides have been investigated for their ability to intercalate with DNA and have shown potent antifungal and anticancer activities. [10][11]The synthesis involves converting the carboxylic acid to the anhydride, followed by reaction with amines and subsequent functionalization at the 4-position.

Synthesis of Fluorescent Dyes and Probes

Naphthalimide derivatives are well-known for their excellent fluorescent properties, including high quantum yields and photostability. The 4-bromo-1,8-naphthalic anhydride, derived from this compound, is a common starting point for synthesizing fluorescent dyes. [12]The bromine atom can be substituted through reactions like the Suzuki coupling to introduce various aryl groups, which can tune the photophysical properties of the resulting dye. [8]These dyes have applications as fluorescent probes for detecting ions and biomolecules, and as components in advanced materials like organic light-emitting diodes (OLEDs).

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life with long-lasting effects. [4]

-

Hazard Codes: H302, H319, H410 * Precautionary Statements: P264, P270, P273, P280, P301+P312, P305+P351+P338 Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a strategically important building block for chemists in both academic and industrial settings. Its dual functionality—a reactive bromine atom for sophisticated cross-coupling reactions and a versatile carboxylic acid group for derivatization—provides a powerful platform for the synthesis of complex molecules. From the development of novel antifungal and anticancer agents to the creation of advanced fluorescent materials, the applications of this compound are diverse and impactful. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for unlocking its full potential in research and development.

References

-

Duke, R.M., Veale, E.B., Pfeffer, F.M., Kruger, P.E., & Gunnlaugsson, T. (2010). Colorimetric and fluorescent anion sensors: An overview of recent developments in the use of 1,8-naphthalimide-based chemosensors. Chemical Society Reviews, 39, 3936–3953. [Link]

-

Zhang, Y., et al. (2021). Synthesis and activities of naphthalimide azoles as a new type of antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 213, 113175. [Link]

- Process for the preparation of naphthalene-1,4-dicarboxylic acid. (1983).

-

Synthesis of 15 from 4-bromo-1,8-naphthalic anhydride. ResearchGate. [Link]

-

Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. (2017). Molecules, 22(11), 1848. [Link]

-

Nouman, et al. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Polycyclic Aromatic Compounds, 44(2), 748-772. [Link]

-

Exploring the Chemical Synthesis of Fluorescent Yellow and Orange Dyes. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Clarke, H. T., & Brethen, M. R. (1941). Naphthalene, 1-bromo-. Organic Syntheses, Coll. Vol. 1, p.121. [Link]

-

Wade, R. S., & Castro, C. E. (1973). Naphthalene. Organic Syntheses, Coll. Vol. 5, p.816. [Link]

-

Synthesis of Naphthoic Acids as Potential Anticancer Agents. ResearchGate. [Link]

-

Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. (2017). PLoS ONE, 12(10), e0186539. [Link]

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry, 24(3), 1-9. [Link]

-

Proton NMR Table. Michigan State University, Department of Chemistry. [Link]

-

Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. (2021). Arabian Journal of Chemistry, 14(3), 102989. [Link]

-

Table of Characteristic Proton NMR Shifts. [Link]

-

The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. (2022). Molecules, 27(19), 6249. [Link]

-

This compound. PubChem. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

Medicinal Chemistry. SciTechnol. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). European Journal of Medicinal Chemistry, 161, 254-280. [Link]

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). Polymers, 15(8), 1989. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid - Google Patents [patents.google.com]

- 3. This compound | C11H7BrO2 | CID 282591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. ikm.org.my [ikm.org.my]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 4-Bromo-1-naphthoic acid

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-1-naphthoic Acid

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 16650-55-8). Intended for researchers, medicinal chemists, and material scientists, this document synthesizes experimental data with theoretical principles to offer practical insights into the compound's behavior. Key topics include its physicochemical characteristics, solubility profile, spectroscopic data, and standardized protocols for experimental determination. The guide is structured to facilitate a deep understanding of the causality behind its properties, ensuring scientific integrity and practical applicability in a laboratory setting.

Introduction and Significance

This compound is a halogenated aromatic carboxylic acid. Its rigid naphthalene core, functionalized with both a bromine atom and a carboxylic acid group, makes it a valuable and versatile building block in several scientific domains. The electron-withdrawing nature of the bromine atom and the versatile reactivity of the carboxyl group allow for its use as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Understanding its fundamental physical properties is paramount for its effective handling, purification, reaction design, and integration into complex molecular architectures. This guide serves as a foundational reference for scientists working with this compound.

Molecular and Physicochemical Properties

The identity and core physical constants of this compound are summarized below. These values are critical for predicting its behavior in various chemical and physical processes.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-bromonaphthalene-1-carboxylic acid | [3][4] |

| CAS Number | 16650-55-8 | [5][6][7] |

| Molecular Formula | C₁₁H₇BrO₂ | [1][5][6] |

| Molecular Weight | 251.08 g/mol | [5][6][7] |

| Appearance | White to light yellow solid/powder | [5][6][8] |

| Melting Point | 198-200 °C | [1][5][6][9] |

| Boiling Point | 408.8 ± 28.0 °C (Predicted) | [5][6][9] |

| Density | 1.648 ± 0.06 g/cm³ (Predicted) | [5][6][9] |

| pKa | 3.48 ± 0.10 (Predicted) | [5] |

| Water Solubility | Slightly soluble | [5][6][9] |

| XLogP3 | 3.8 | [9][10] |

| InChI Key | FIJIPZQZVLCOMB-UHFFFAOYSA-N | [3][4][7] |

| SMILES | OC(=O)c1ccc(Br)c2ccccc12 | [7] |

Solubility Profile: A Deeper Analysis

The solubility of this compound is dictated by the interplay between its large, nonpolar naphthalene ring and its polar carboxylic acid group.

-

Aqueous Solubility: The compound is described as "slightly soluble in water".[5][6][9] This is expected, as the hydrophobic character of the bromonaphthalene scaffold dominates, limiting its interaction with polar water molecules.

-

Organic Solvent Solubility: Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in polar organic solvents that can engage in hydrogen bonding with its carboxylic acid group. Such solvents include ethanol, methanol, acetone, and ethyl acetate. Its solubility in nonpolar solvents like hexanes is predicted to be low.

-

pH-Dependent Solubility: The carboxylic acid moiety provides a handle to dramatically alter aqueous solubility through acid-base chemistry.

-

In Basic Conditions (e.g., aq. NaOH, aq. NaHCO₃): In the presence of a base, the carboxylic acid (pKa ≈ 3.48) is deprotonated to form the corresponding water-soluble carboxylate salt (4-bromo-1-naphthoate). This transformation from a neutral molecule to an ionic species drastically increases its solubility in aqueous media. This principle is fundamental for its extraction and purification from non-acidic impurities.

-

In Acidic Conditions (e.g., aq. HCl): Adding a strong acid to an aqueous solution of the carboxylate salt will protonate it, causing the neutral, sparingly soluble this compound to precipitate.

-

The following diagram illustrates the relationship between pH and the solubility of this compound.

Caption: Step-by-step workflow for melting point determination.

Protocol: Qualitative Solubility Assessment

Objective: To qualitatively determine the solubility of this compound in various solvents, confirming its predicted behavior.

Methodology:

-

Preparation: Label five small test tubes: "Water," "Ethanol," "5% aq. NaOH," "5% aq. NaHCO₃," and "5% aq. HCl."

-

Sample Addition: Add approximately 10-20 mg of this compound to each test tube.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each tube.

-

Mixing: Agitate each tube vigorously for 30-60 seconds.

-

Observation: Observe each tube for dissolution.

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some solid dissolves, but a significant portion remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record Results: Record the observations for each solvent. The compound is expected to be insoluble in water and HCl, but soluble in ethanol, NaOH, and NaHCO₃.

Safety and Handling

This compound must be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed. [3][10] * H319: Causes serious eye irritation. [3] * H400/H410: Very toxic to aquatic life with long-lasting effects. [3][7]* Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Prevent release into the environment. [9] * Store in a cool, dry place with the container tightly sealed. [2]

-

References

-

This compound. (n.d.). Protheragen. Retrieved January 6, 2026, from [Link]

-

4-Bromo-1-naphthalenecarboxylic Acid CAS 16650-55-8. (n.d.). Home Sunshine Pharma. Retrieved January 6, 2026, from [Link]

-

This compound | C11H7BrO2 | CID 282591. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

This compound [ATR-IR]. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

4-bromonaphthalene-1-carboxylic acid. (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. This compound | C11H7BrO2 | CID 282591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 4-BROMO-1-NAPHTALENECARBOXYLIC ACID CAS#: 16650-55-8 [amp.chemicalbook.com]

- 6. 4-Bromo-1-naphthalenecarboxylic Acid CAS 16650-55-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 16650-55-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to 4-Bromo-1-naphthoic Acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-1-naphthoic Acid

This compound is a synthetically versatile naphthalene derivative that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its rigid, planar naphthalene core, combined with the reactivity imparted by the carboxylic acid and bromine substituents, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, synthesis, and key applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents.

Core Molecular and Physicochemical Properties

This compound presents as a white to light yellow crystalline solid. A summary of its key properties is provided in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₇BrO₂ | |

| Molecular Weight | 251.08 g/mol | |

| IUPAC Name | 4-bromonaphthalene-1-carboxylic acid | |

| CAS Number | 16650-55-8 | |

| Melting Point | 223.0 to 227.0 °C | |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Slightly soluble in water |

Elucidation of the Molecular Structure

The molecular structure of this compound is characterized by a naphthalene ring system substituted with a bromine atom at the 4-position and a carboxylic acid group at the 1-position.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Characterization

The structural features of this compound can be confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The presence of the aromatic naphthalene ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic protons on the naphthalene ring will appear as a complex pattern of multiplets in the range of 7.0-9.0 ppm. The specific chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift, typically in the range of 165-185 ppm. The aromatic carbons will appear in the region of 120-150 ppm. The carbon attached to the bromine atom will show a characteristic chemical shift, and its signal may be influenced by the quadrupolar nature of the bromine nucleus.

-

Synthesis of this compound: A Step-by-Step Protocol

A common and reliable method for the synthesis of this compound involves the oxidation of a suitable precursor, which can be prepared from 1-bromonaphthalene. The following is a representative experimental protocol.

Step 1: Friedel-Crafts Acylation of 1-Bromonaphthalene

The synthesis often commences with the Friedel-Crafts acylation of 1-bromonaphthalene to introduce a two-carbon chain that can be subsequently oxidized.

Materials:

-

1-Bromonaphthalene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, non-polar solvent (e.g., dichloromethane or carbon disulfide)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride to the dry solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath and slowly add acetyl chloride dropwise with continuous stirring.

-

After the addition of acetyl chloride, add 1-bromonaphthalene dropwise at a rate that maintains the reaction temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic extracts, wash with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-acetyl-4-bromonaphthalene.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and a flame-dried apparatus is critical as aluminum chloride is highly hygroscopic and will be deactivated by water.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of aluminum chloride with atmospheric moisture.

-

Low Temperature: The initial low temperature controls the exothermic nature of the Friedel-Crafts reaction and minimizes the formation of side products.

Step 2: Haloform Reaction (Oxidation)

The acetyl group of 1-acetyl-4-bromonaphthalene is then oxidized to a carboxylic acid via the haloform reaction.

Materials:

-

1-Acetyl-4-bromonaphthalene

-

Sodium hypobromite (NaOBr) or a solution of bromine in sodium hydroxide

-

Sulfuric acid (for acidification)

Procedure:

-

Dissolve 1-acetyl-4-bromonaphthalene in a suitable solvent (e.g., dioxane or tetrahydrofuran).

-

Slowly add a freshly prepared solution of sodium hypobromite with vigorous stirring. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Remove any excess hypobromite by adding a reducing agent (e.g., sodium bisulfite).

-

Acidify the reaction mixture with dilute sulfuric acid to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Causality of Experimental Choices:

-

Sodium Hypobromite: This reagent is a strong oxidizing agent that selectively converts the methyl ketone to a carboxylate.

-

Acidification: The final product is in its carboxylate salt form, and acidification is necessary to protonate it and cause it to precipitate out of the aqueous solution.

-

Recrystallization: This is a crucial purification step to remove any unreacted starting material or side products.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its rigid and lipophilic nature allows for effective interaction with biological targets. This compound serves as a key intermediate in the synthesis of various bioactive molecules, leveraging the reactivity of both the carboxylic acid and the bromine atom.[2][3]

Role as a Versatile Chemical Intermediate

-

Modification of the Carboxylic Acid: The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This allows for the introduction of diverse side chains to modulate the pharmacological properties of the final compound, including its solubility, bioavailability, and target-binding affinity.[3]

-

Cross-Coupling Reactions at the Bromine Position: The bromine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.[3]

Synthesis of Bioactive Molecules

This compound and its derivatives have been utilized in the synthesis of compounds with a range of biological activities:

-

Antimicrobial Agents: The naphthalene core is present in several antimicrobial drugs. By modifying the structure of this compound, researchers can synthesize novel compounds with potential antibacterial and antifungal properties. For instance, it can be a precursor for the synthesis of chalcones and flavones, which are known for their antimicrobial activity.[4]

-

Anticancer Agents: The planar naphthalene ring system can intercalate with DNA or bind to the active sites of enzymes involved in cell proliferation, making it a valuable scaffold for the design of anticancer drugs. Derivatives of this compound can be explored for their cytotoxic effects on various cancer cell lines.

-

Fluorescent Probes: Naphthalene derivatives are often fluorescent. This compound can be used to synthesize fluorescent probes for biological imaging and assays. For example, naphthoic acid derivatives have been evaluated as fluorescent probes for screening advanced glycation end-product breakers.[5]

Caption: Applications of this compound in synthesis.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and materials science. Its well-defined molecular structure and the dual reactivity of its functional groups provide a robust platform for the creation of novel and complex molecules. The synthetic protocols outlined in this guide, along with an understanding of its spectroscopic properties and applications, offer a solid foundation for researchers and scientists to explore the full potential of this important chemical intermediate. As the demand for new therapeutic agents continues to grow, the strategic use of well-characterized starting materials like this compound will remain a cornerstone of innovative drug development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Bromo-1-naphthaldehyde. Retrieved from [Link]

- Séro, L., Calard, F., Sanguinet, L., Levillain, E., Richomme, P., Séraphin, D., & Derbré, S. (2012). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Bioorganic & Medicinal Chemistry Letters, 22(21), 6716–6720.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-1-naphthoic Acid in Modern Organic Synthesis. Retrieved from [Link]

- Tribulovich, V. G., & Garabadzhiu, A. V. (2011). A new preparative method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. Pharmaceutical Chemistry Journal, 45(4), 241–244.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis Potential with 4-Acetyl-1-Naphthoic Acid: A Versatile Intermediate. Retrieved from [Link]

Sources

- 1. This compound | C11H7BrO2 | CID 282591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-1-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-1-naphthoic acid

This compound (C₁₁H₇BrO₂) is a substituted naphthalene derivative with significant utility in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications.[1][2] Its structure, featuring a naphthalene core with a bromine atom and a carboxylic acid group at positions 4 and 1 respectively, provides multiple reaction sites for further chemical transformations. Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity.

This guide will explore the key spectroscopic data for this compound, providing a robust framework for its identification and analysis.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. The naphthalene ring system with its distinct aromatic protons, the electron-withdrawing carboxylic acid group, and the heavy bromine atom all contribute to a unique spectral signature.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region and a broad singlet for the carboxylic acid proton. The exact chemical shifts and coupling patterns are highly dependent on the solvent used.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the labile carboxylic acid proton. DMSO-d₆ is often preferred for its ability to solubilize the compound and for observing the carboxylic acid proton, which is less prone to exchange in this solvent.

-

Instrument Setup: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard acquisition parameters are generally sufficient. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights

| Proton Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 13.17 | s (broad) | - |

| H-8 | 8.87 | d | 8.6 |

| H-5, H-2 | 8.16 | m | - |

| H-6 | 8.08 - 7.94 | m | - |

| H-3, H-7 | 7.74 - 7.46 | m | - |

Data sourced from a study published in J. Org. Chem. 2017, 82, 3781.[3]

The downfield shift of the carboxylic acid proton (around 13.17 ppm) is characteristic of a strongly deshielded proton due to the electronegative oxygen atoms and hydrogen bonding. The aromatic protons exhibit a complex splitting pattern due to spin-spin coupling. The distinct doublet for H-8 at 8.87 ppm is a result of its peri-relationship to the carboxylic acid group, which causes significant deshielding. The remaining aromatic protons appear as multiplets due to complex coupling interactions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally preferred for ¹³C NMR to reduce acquisition time.

-

Instrument Setup: A broadband probe is used to observe the wide range of carbon chemical shifts.

-

Data Acquisition: Proton-decoupled mode is the standard experiment, which results in a spectrum of singlets for each unique carbon atom.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Data Interpretation and Key Insights

| Carbon Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ |

| C=O | 169.1 |

| Aromatic C | 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4 |

Data sourced from a study published in J. Org. Chem. 2017, 82, 3781.[3]

The carbonyl carbon of the carboxylic acid is the most downfield signal at 169.1 ppm. The ten aromatic carbons appear in the typical range of 125-134 ppm. The specific assignment of each aromatic carbon often requires more advanced 2D NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean ATR crystal is recorded first.

-

Data Acquisition: The sample spectrum is then recorded. The instrument measures the absorption of the evanescent wave that penetrates a short distance into the sample.

-

Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Key Insights

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad |

| C=O stretch (carboxylic acid) | ~1700 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |

| C-Br stretch | 700-500 | Medium |

Data interpretation based on general principles of IR spectroscopy and data available from PubChem.[4][5]

The IR spectrum of this compound is dominated by the characteristic broad O-H stretching vibration of the carboxylic acid dimer, which typically appears as a very broad band from 3300 to 2500 cm⁻¹. The strong absorption around 1700 cm⁻¹ is due to the C=O stretching of the carbonyl group. The aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Caption: Relationship between spectroscopic techniques and the structural information they provide for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of volatile acid or base to aid ionization.

-

Instrument Setup: The solution is infused into the ESI source of a mass spectrometer. A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets.

-

Data Acquisition: As the solvent evaporates, the analyte molecules become charged ions. These ions are then guided into the mass analyzer, which separates them based on their m/z ratio. Both positive and negative ion modes can be used.

-

Data Processing: The resulting mass spectrum plots ion intensity versus m/z.

Data Interpretation and Key Insights

The molecular weight of this compound is 251.08 g/mol .[4][6] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

-

[M-H]⁻ Ion: In negative ion mode, the deprotonated molecule is expected at m/z 249.96 and 251.96.

-

[M+H]⁺ Ion: In positive ion mode, the protonated molecule would appear at m/z 250.97 and 252.97.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.[7]

Conclusion

The spectroscopic data of this compound provides a comprehensive and unambiguous means of its identification and characterization. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry allows for the complete elucidation of its molecular structure. This guide has provided not only the key spectral data but also the experimental context and interpretive insights necessary for researchers, scientists, and drug development professionals to confidently utilize this important synthetic intermediate. A thorough understanding of these spectroscopic techniques is fundamental to ensuring the quality and integrity of chemical research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link]

- Supporting Information for a scientific article. (2018). J. Org. Chem. 2017, 82, 3781.

-

MDPI. (2017). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-1-naphthoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4-bromo-1-naphthoic acid, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] An understanding of its solubility in various organic solvents is paramount for researchers, scientists, and professionals in drug development for optimizing reaction conditions, purification processes, and formulation strategies.

Introduction to this compound

This compound (C₁₁H₇BrO₂) is a derivative of naphthalene featuring a carboxylic acid group at the 1-position and a bromine atom at the 4-position. Its chemical structure significantly influences its physical and chemical properties, including its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇BrO₂ | [3] |

| Molecular Weight | 251.08 g/mol | [3] |

| Melting Point | 198-200 °C | [2] |

| Appearance | White to light yellow solid | [2] |

| pKa | 3.48 ± 0.10 (Predicted) | [2] |

| Water Solubility | Slightly soluble | [1][2] |

The presence of the polar carboxylic acid group allows for hydrogen bonding, while the large, nonpolar naphthalene ring system contributes to its hydrophobic character. This dual nature dictates its solubility behavior in different solvent environments.

Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from its structural similarity to other aromatic carboxylic acids and general principles of solubility.[4][5][6] The guiding principle of "like dissolves like" is a useful starting point.

Qualitative Solubility Summary:

Based on the properties of carboxylic acids, this compound is expected to be soluble in less polar organic solvents.[6]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, facilitating interaction with the carboxylic acid group. |

| Ketones | Acetone | Soluble | The carbonyl group in acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton.[7] |

| Ethers | Diethyl ether, THF | Soluble | The ether oxygen can act as a hydrogen bond acceptor. |

| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | These solvents are less polar and can interact with the nonpolar naphthalene ring. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The large difference in polarity between the solute and these nonpolar solvents limits solubility. |

It is important to note that for applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Determination of Solubility

For researchers and drug development professionals, obtaining accurate solubility data is critical. The two primary methods for determining the thermodynamic (or equilibrium) solubility are the Shake-Flask Method and Potentiometric Titration.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[8] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Caption: Workflow of the Shake-Flask Method for solubility determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials to pellet the excess solid.

-

Filtration: Use a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to separate the solution from the solid particles. It is critical to ensure that the filter does not absorb the solute.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide estimations of solubility.[9][10][11] These methods, which include quantitative structure-property relationship (QSPR) models and thermodynamic cycle-based calculations, can be valuable for initial screening of solvents.[8] However, it is important to recognize that these are predictive tools and the results should ideally be confirmed experimentally.

Safety and Handling

This compound requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

In case of contact:

-

Disposal: Dispose of the chemical and its container in accordance with local regulations.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains sparse, a qualitative understanding based on its chemical structure allows for rational solvent selection. For precise applications in research and development, the detailed experimental protocols provided herein, particularly the robust shake-flask method, are indispensable for accurate solubility determination. Adherence to proper safety protocols is essential when handling this compound.

References

Sources

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. 4-Bromo-1-naphthalenecarboxylic Acid CAS 16650-55-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | C11H7BrO2 | CID 282591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. echemi.com [echemi.com]

- 13. This compound | 16650-55-8 | TCI EUROPE N.V. [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-1-naphthoic Acid from 1-Bromonaphthalene

This guide provides an in-depth exploration of the synthetic pathways for converting 1-bromonaphthalene into 4-bromo-1-naphthoic acid, a valuable intermediate in the development of pharmaceuticals, dyestuffs, and agrochemicals.[1] We will dissect the core chemical transformations, focusing on the formation of organometallic intermediates and their subsequent carboxylation. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The primary strategy involves a two-step process: first, the transformation of the electrophilic carbon-bromine bond in 1-bromonaphthalene into a highly nucleophilic carbon center. Second, the reaction of this nucleophile with carbon dioxide, an electrophile, to forge a new carbon-carbon bond and introduce the carboxylic acid functionality. This guide will detail the two most prevalent methods for achieving this transformation: the Grignard reaction and the use of organolithium reagents.

Part 1: Synthesis via Carboxylation of 1-Naphthylmagnesium Bromide (Grignard Reaction)

The Grignard reaction is a robust and widely utilized method for forming carbon-carbon bonds.[2] It offers a reliable pathway for converting aryl halides into their corresponding carboxylic acids with the addition of one carbon atom.[3][4]

Mechanistic Principles

The synthesis proceeds through three critical stages:

-

Grignard Reagent Formation: 1-bromonaphthalene reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form 1-naphthylmagnesium bromide. The magnesium atom inserts itself into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic.[5]

-

Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (CO₂).[3][6] This step forms a halomagnesium carboxylate, a stable salt intermediate.[4]

-

Protonation (Acidic Workup): The addition of an aqueous acid protonates the carboxylate salt, yielding the final product, this compound, and water-soluble magnesium salts.[3]

The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases that will be quenched by even trace amounts of water or other protic sources.[2]

Visualization of the Grignard Workflow

Caption: Workflow for the Grignard-based synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for aryl Grignard carboxylations and should be performed by trained personnel only.[7]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Reagent Preparation:

-

In the flask, place magnesium turnings (1.2 molar equivalents).

-

Cover the magnesium with anhydrous diethyl ether or THF.

-

Add a small crystal of iodine to the flask. The disappearance of the purple color is an indicator of magnesium activation.

-

In the dropping funnel, prepare a solution of 1-bromonaphthalene (1.0 molar equivalent) in anhydrous ether.

-

-

Grignard Formation:

-

Add a small portion (~5-10%) of the 1-bromonaphthalene solution to the magnesium suspension. The reaction should initiate, evidenced by gentle refluxing and the formation of a cloudy gray solution. Gentle warming with a water bath may be necessary to start the reaction.[7]

-

Once initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.[7]

-

-

Carboxylation:

-

Cool the reaction flask to approximately -7°C to -2°C using an ice-salt bath.[7]

-

Introduce dry carbon dioxide gas above the surface of the stirred solution, or carefully add crushed dry ice in small portions. Maintain a low temperature throughout the addition to prevent side reactions. The reaction is exothermic.

-

-

Workup and Isolation:

-

Once the carboxylation is complete, slowly and carefully quench the reaction mixture by pouring it over a mixture of crushed ice and a strong acid (e.g., 10% HCl or 50% sulfuric acid).[7]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure this compound.[7]

-

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount |